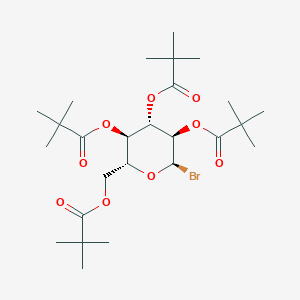

2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosylbromid

Übersicht

Beschreibung

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide: is a chemical compound with the molecular formula C26H43BrO9 and a molecular weight of 579.53 g/mol . This compound is a derivative of alpha-D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by pivaloyl groups, and the anomeric hydroxyl group is substituted with a bromine atom . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes .

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide has several scientific research applications :

Wirkmechanismus

Target of Action

The primary target of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is the SGLT2 receptor . This receptor plays a crucial role in the reabsorption of glucose in the kidneys .

Mode of Action

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide interacts with the SGLT2 receptor, inhibiting its function . This inhibition prevents the reabsorption of glucose, leading to its excretion in the urine .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 receptor, it disrupts the normal reabsorption process, leading to an increase in glucose excretion .

Pharmacokinetics

Similar compounds are known to be well-absorbed and metabolized in the body, with the majority of the compound being excreted in the urine .

Result of Action

The inhibition of the SGLT2 receptor leads to a decrease in blood glucose levels . This makes 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide an effective treatment for type 2 diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves the following steps :

Protection of Hydroxyl Groups: Alpha-D-glucopyranose is reacted with pivaloyl chloride in the presence of a base to protect the hydroxyl groups at positions 2, 3, 4, and 6, forming 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranose.

Industrial Production Methods:

In industrial settings, the synthesis process is optimized to improve yield and efficiency. For example, the addition of a small amount of thionyl chloride during the protection step can reduce the amount of pivaloyl chloride required by half without affecting the yield . The overall yield of the two-step process is typically greater than 67% .

Analyse Chemischer Reaktionen

Types of Reactions:

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom at the anomeric position .

Common Reagents and Conditions:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as azides, thiols, or amines under mild conditions.

Deprotection: The pivaloyl protecting groups can be removed using basic conditions, such as treatment with sodium methoxide in methanol.

Major Products Formed:

Glycosylated Derivatives: Substitution reactions with nucleophiles yield glycosylated derivatives, which are valuable intermediates in the synthesis of complex carbohydrates and glycosides.

Deprotected Glucopyranosyl Derivatives: Deprotection reactions yield alpha-D-glucopyranosyl derivatives, which can be further functionalized for various applications.

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide

- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl bromide

Comparison:

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is unique due to the presence of pivaloyl protecting groups, which provide greater steric hindrance and stability compared to acetyl or benzoyl groups . This makes it a more selective glycosyl donor with a lower tendency to form orthoester side products during glycosylation reactions .

Biologische Aktivität

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a glycosyl donor compound with significant implications in organic synthesis and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C26H43BrO9

- Molecular Weight : 579.53 g/mol

- CAS Number : 81058-27-7

- Appearance : White to off-white solid

- Solubility : Sparingly soluble in chloroform; specific solubility data in water is not extensively documented.

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide primarily functions as a glycosyl donor in glycosylation reactions. Its structure features four pivaloyl groups that enhance its reactivity by protecting hydroxyl groups on the glucopyranose unit. The compound's bromide group facilitates the formation of glycosidic bonds with various acceptors, making it valuable in synthesizing complex oligosaccharides and glycoconjugates.

Biological Activity

While direct biological activities of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide are not extensively documented, it plays a crucial role in synthesizing biologically active compounds. For instance:

- SGLT2 Inhibition : The compound is involved in the synthesis of Canagliflozin, an SGLT2 inhibitor used for managing type 2 diabetes. This class of drugs works by inhibiting glucose reabsorption in the kidneys, leading to lower blood glucose levels.

- Antioxidant and Anti-inflammatory Effects : Derivatives synthesized from this compound have been reported to exhibit pharmacological properties such as antioxidant and anti-inflammatory effects. These activities are particularly noted in glucosylated monoterpenoids like rhodiolosides A and D.

Research Applications

The compound is widely utilized in various scientific fields:

- Organic Synthesis : It serves as a key intermediate for synthesizing oligosaccharides and glycoconjugates.

- Pharmaceutical Development : Its role in producing SGLT2 inhibitors highlights its importance in diabetes treatment.

- Biochemical Studies : The compound aids in studying carbohydrate chemistry and the synthesis of complex polysaccharides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Reactivity Profile | Use Case |

|---|---|---|---|

| 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide | Tetra-O-pivaloylated | Lower tendency for orthoester formation | Glycosylation reactions |

| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide | Tetra-O-benzoylated | Higher solubility but similar reactivity | Glycosidic bond formation |

| Acetobromoglucose | Acetate protected | Higher tendency for orthoester side products | Traditional glycosylation donor |

| Per-O-acetyl-alpha-D-glucopyranosyl bromide | Acetate protected | Less steric hindrance | Glycosidic bond formation |

Case Studies

-

Synthesis of Glucosylated Monoterpenoids :

Research has demonstrated the successful use of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in synthesizing glucosylated derivatives that exhibit notable antioxidant properties. These compounds were evaluated for their potential therapeutic effects against oxidative stress-related diseases . -

Glycosylation Reactions :

In a study focusing on glycosylation methodologies, the compound was utilized to produce various oligosaccharides. The results indicated efficient glycosidic bond formation under optimized conditions, showcasing its utility as a glycosyl donor in complex carbohydrate synthesis .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBCYHGMPHOAL-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020960 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81058-27-7 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?

A1: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].

Q2: What are the advantages of using this specific synthetic route with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide?

A2: The paper highlights several advantages of employing this synthetic pathway []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.